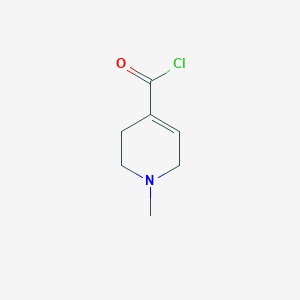
1-METHYL-3,6-DIHYDRO-2H-PYRIDINE-4-CARBONYL CHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a methyl group and a carbonyl chloride group
准备方法
The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride typically involves the reaction of 1-Methyl-1,2,3,6-tetrahydropyridine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and safety.
化学反应分析
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group.
Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotoxicity.
Medicine: Research explores its potential role in developing treatments for neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to changes in cellular function. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
相似化合物的比较
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis for its boronic acid functionality.
The uniqueness of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride lies in its reactivity and the presence of the carbonyl chloride group, which allows for diverse chemical transformations.
属性
CAS 编号 |
116576-81-9 |
|---|---|
分子式 |
C7H10ClNO |
分子量 |
159.61 g/mol |
IUPAC 名称 |
1-methyl-3,6-dihydro-2H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c1-9-4-2-6(3-5-9)7(8)10/h2H,3-5H2,1H3 |
InChI 键 |
SRIVQAUEJOGCPT-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C(=O)Cl |
规范 SMILES |
CN1CCC(=CC1)C(=O)Cl |
同义词 |
4-Pyridinecarbonyl chloride, 1,2,3,6-tetrahydro-1-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















